2-Deoxy-L-fucose

Vue d'ensemble

Description

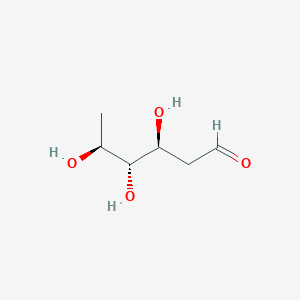

2-Deoxy-L-fucose is a deoxy sugar, specifically a deoxyhexose, which lacks a hydroxyl group at the C-2 position This compound is structurally similar to L-fucose, a naturally occurring sugar found in various biological systems

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-L-fucose can be achieved through several methods. One common approach involves the reduction of L-fucose using selective reducing agents. For instance, L-fucose can be treated with sodium borohydride (NaBH4) in the presence of a suitable solvent to yield this compound. Another method involves the use of catalytic hydrogenation, where L-fucose is subjected to hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of L-fucose. Enzymes such as fucose isomerase can be used to convert L-fucose to this compound under controlled conditions. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Deoxy-L-fucose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically results in the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield alcohol derivatives of this compound.

Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine gas) in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

Cancer Treatment

2-Deoxy-L-fucose has shown significant potential in cancer therapy, particularly through its role as an immunomodulatory agent.

Case Studies

- A study demonstrated that 2-DLF combined with checkpoint inhibitors significantly improved anti-tumor effects in various cancers, including solid tumors and hematologic malignancies. The combination therapy resulted in enhanced T-cell receptor signaling and reduced immunosuppressive environments within tumors .

- In vitro studies using HepG2 liver cancer cells showed that 2-DLF treatment led to decreased core fucosylation levels, suppression of cell proliferation, and reduced tumor formation in xenograft models .

Inhibition of Core Fucosylation

- 2-DLF serves as a global inhibitor of fucosyltransferases, which are enzymes responsible for adding fucose to glycans. This property makes it valuable for studying the roles of fucosylation in various biological processes.

- Research indicates that 2-DLF can remodel cell-surface glycans, enhancing the efficacy of monoclonal antibodies by increasing their antibody-dependent cellular cytotoxicity (ADCC) against cancer cells .

Applications in Plant Biology

In addition to its implications in cancer research, 2-DLF has been utilized in plant biology to study the effects of fucosylation on plant growth.

Impact on Plant Growth

- Studies have shown that treatment with 2-DLF inhibits root cell elongation by disrupting normal fucosylation processes within plant cells. This inhibition leads to observable defects in root development, providing insights into the role of fucosylation in plant physiology .

Data Summary

Mécanisme D'action

The mechanism of action of 2-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. It acts as a substrate for fucosyltransferases, enzymes that add fucose residues to glycans. By modifying glycan structures, this compound can affect cell-cell interactions, signaling pathways, and immune responses. Its ability to inhibit fucosylation has been explored as a potential therapeutic strategy for diseases such as cancer and inflammation.

Comparaison Avec Des Composés Similaires

L-fucose: A naturally occurring sugar with a hydroxyl group at the C-2 position.

2-Deoxy-2-fluoro-L-fucose: A fluorinated analog of 2-Deoxy-L-fucose with potential as a metabolic inhibitor.

2-Deoxy-D-glucose: A deoxy sugar similar to this compound but with a different stereochemistry.

Uniqueness: this compound is unique due to its specific structural features and its ability to modulate glycosylation processes. Unlike L-fucose, it lacks a hydroxyl group at the C-2 position, which can lead to different biological activities. Its potential as a therapeutic agent and its role in glycan synthesis make it a valuable compound in various research fields.

Activité Biologique

2-Deoxy-L-fucose (2-DF) is a deoxy analog of L-fucose, a sugar that plays a significant role in various biological processes, particularly in glycosylation. This compound has garnered attention for its potential therapeutic applications, especially in cancer treatment, due to its ability to inhibit fucosylation—a post-translational modification critical for cell signaling and tumor progression.

The biological activity of 2-DF primarily revolves around its interference with the fucosylation process. Fucosylation is catalyzed by fucosyltransferases that utilize GDP-fucose as a substrate. 2-DF competes with GDP-fucose, leading to reduced fucosylation of glycoproteins and glycolipids on cell surfaces. This reduction can significantly impact cellular behaviors such as adhesion, migration, and proliferation.

Inhibition of Fucosylation

Research has shown that 2-DF effectively inhibits core fucosylation, which is essential for the functional expression of membrane glycoproteins such as epidermal growth factor receptor (EGFR) and integrins. The inhibition of fucosylation leads to decreased signaling through pathways involving phospho-EGFR, AKT, and ERK, which are crucial for cell survival and proliferation .

Table 1: Effects of this compound on Fucosylation and Cellular Behavior

Case Studies

- Liver Cancer Treatment : A study demonstrated that treatment with 2-DF in HepG2 cells resulted in a marked decrease in core fucosylation levels. This reduction was associated with suppressed tumor growth in xenograft models, indicating its potential as a therapeutic agent for liver cancer .

- Antitumor Immunity : Another investigation highlighted the role of 2-DF in enhancing host-mediated anti-tumor immune responses when combined with checkpoint inhibitors. This combination therapy showed promise in delaying tumor progression in mouse models .

- Monoclonal Antibody Efficacy : The use of peracetylated derivatives of 2-DF has been reported to remodel cell-surface glycans, leading to enhanced ADCC against cancer cells. This suggests that 2-DF can be pivotal in improving the effectiveness of monoclonal antibody therapies .

Research Findings

Recent studies have elucidated the biochemical pathways influenced by 2-DF:

- Fucosyltransferase Inhibition : 2-DF acts as a global inhibitor of fucosyltransferases, impacting multiple pathways involved in cancer progression .

- Altered Glycosylation Patterns : The compound modifies the glycosylation landscape on tumor cells, affecting their interaction with the immune system and potentially leading to improved therapeutic outcomes .

Propriétés

IUPAC Name |

(3S,4R,5S)-3,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRNGYBHLBCMB-HCWXCVPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940809 | |

| Record name | 2,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-06-1 | |

| Record name | 2-Deoxy-L-fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.